REACTION_CXSMILES
|
[Mn]([O-])(=O)(=O)=O.[K+].[Cl:7][C:8]1[CH:18]=[CH:17][C:11]2[C:12]([CH2:15][OH:16])=[N:13][S:14][C:10]=2[CH:9]=1.C(=O)([O-])[O-:20].[K+].[K+]>O>[Cl:7][C:8]1[CH:18]=[CH:17][C:11]2[C:12]([C:15]([OH:20])=[O:16])=[N:13][S:14][C:10]=2[CH:9]=1 |f:0.1,3.4.5|
|
Name
|
|
Quantity
|
1.69 mmol
|
Type
|
reactant
|
Smiles
|
[Mn](=O)(=O)(=O)[O-].[K+]
|
Name
|
|
Quantity
|
2.5 mmol
|
Type
|
reactant
|
Smiles
|
ClC1=CC2=C(C(=NS2)CO)C=C1
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
2.9 mmol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
25 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The insoluble materials were removed by filtration
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted with ethyl acetate (3×10 mL)
|
Type
|
ADDITION
|
Details
|
The pH of the aqueous layer was adjusted to 3-4 by the addition of 1 N hydrochloric acid
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was maintained for 10 min
|
Duration
|
10 min
|
Type
|
FILTRATION
|
Details
|
The solids were collected by filtration
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC2=C(C(=NS2)C(=O)O)C=C1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 15% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |